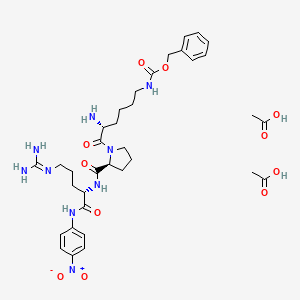

D-Lys(Z)-Pro-Arg-pNA (diacetate)

概要

科学的研究の応用

Spectrozyme PCa is widely used in scientific research for the following applications:

Biochemistry: Measurement of activated protein C activity in various biological samples.

Medicine: Used in diagnostic assays to evaluate the anticoagulant activity of protein C in patients with thrombotic disorders.

Pharmacology: Screening of potential anticoagulant drugs by assessing their effect on protein C activation.

Industry: Quality control in the production of therapeutic proteins and enzymes

作用機序

Spectrozyme PCaは、活性化タンパク質Cの基質として機能します。酵素は、アルギニンとパラニトロアニリンの間のペプチド結合を切断し、発色団を放出します。この切断は、活性化タンパク質Cに特異的であるため、Spectrozyme PCaは酵素の活性を測定するための貴重なツールとなっています。 放出されたパラニトロアニリンは分光光度計で検出でき、タンパク質C活性の定量的な測定を提供します .

類似の化合物との比較

類似の化合物

クロモザイム Pca 二酢酸塩: 同様の用途を持つ別の発色基質。

ペファクローム PCa: 活性化タンパク質C用の高感度発色ペプチド基質

独自性

Spectrozyme PCaは、活性化タンパク質Cに対する高い特異性と、発色団の放出による酵素活性の定量的な測定を提供できる点で独特です。 この特異性と感度により、さまざまな生化学的および臨床アッセイで好ましい選択肢となっています .

Safety and Hazards

将来の方向性

準備方法

合成経路と反応条件

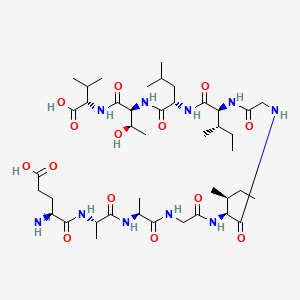

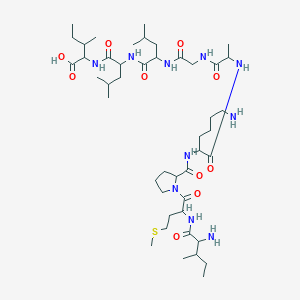

Spectrozyme PCaは、一連のペプチドカップリング反応によって合成されます。合成には、カルボベンゾキシ(Z)基を用いたアミノ基の保護、続いて保護されたアミノ酸のカップリングが含まれます。 最終生成物であるD-Lys(Z)-Pro-Arg-pNA二酢酸塩は、脱保護および精製工程を経て得られます .

工業生産方法

Spectrozyme PCaの工業生産には、大規模ペプチド合成技術が用いられます。このプロセスには、ペプチド鎖が固体樹脂上に組み立てられる固相ペプチド合成(SPPS)が含まれます。合成後、ペプチドは樹脂から切断され、脱保護され、高速液体クロマトグラフィー(HPLC)を使用して精製されます。 最終生成物は凍結乾燥され、安定性を維持するために特定の条件で保管されます .

化学反応の分析

反応の種類

Spectrozyme PCaは、活性化タンパク質Cによって触媒される加水分解反応を受けます。 アルギニンとパラニトロアニリンの間のペプチド結合の加水分解により、発色団が放出され、分光光度計で測定できます .

一般的な試薬と条件

試薬: 活性化タンパク質C、緩衝液(例:トリス-イミダゾール緩衝液、pH 8.4)、およびクエン酸血漿。

主な生成物

Spectrozyme PCaの加水分解から生成される主な生成物は、パラニトロアニリンであり、定量的に測定できる黄色い発色団です .

科学研究への応用

Spectrozyme PCaは、次の用途における科学研究で広く使用されています。

生化学: さまざまな生物学的試料中の活性化タンパク質C活性の測定。

医学: 血栓症患者のタンパク質Cの抗凝固活性を評価するための診断アッセイに使用されます。

薬理学: タンパク質C活性化への影響を評価することにより、潜在的な抗凝固薬のスクリーニング。

類似化合物との比較

Similar Compounds

Chromozym Pca diacetate: Another chromogenic substrate with similar applications.

Pefachrome PCa: A highly sensitive chromogenic peptide substrate for activated protein C

Uniqueness

Spectrozyme PCa is unique due to its high specificity for activated protein C and its ability to provide a quantitative measure of enzyme activity through the release of a chromophore. This specificity and sensitivity make it a preferred choice in various biochemical and clinical assays .

特性

IUPAC Name |

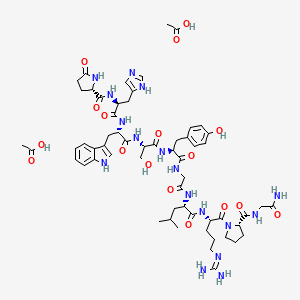

acetic acid;benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)/t24-,25+,26+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCWZMKBOZNVHX-ANSAKZOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

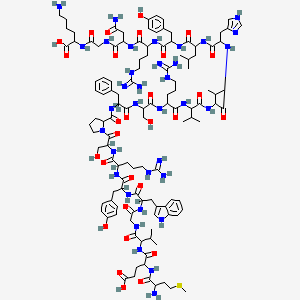

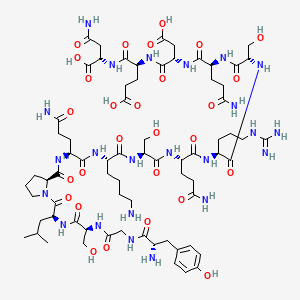

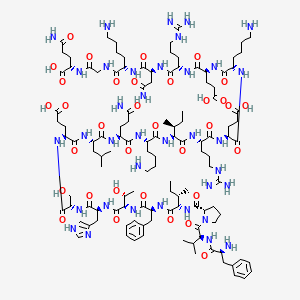

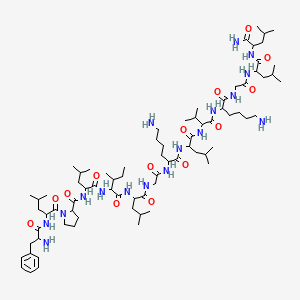

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。